molecular formula C12H17BO4S B1317006 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 250726-93-3

2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1317006
M. Wt: 268.14 g/mol
InChI Key: HRLHWIMNIQOHRF-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound . It is also known as “2- (2,3-二氢噻吩并 [3,4- b ] [1,4]二氧杂环己烷-5-基)-4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷” and "5- (4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-2,3-二氢噻吩并 [3,4- b ] [1,4]二氧杂环己烷" .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, a novel conducting polymer has been developed and synthesized via in situ oxidative polymerization using FeCl3 as the oxidant .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . For instance, the three heterocyclic units are anti-periplanar . In the crystal, inversion dimers linked by pairs of C—H⋯O hydrogen bonds connect the heterocycles . π – π interactions occur between the central thiophene and the imine bond of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, the proton-doped film exhibits p-type conduction, with a Seebeck coefficient of ca. 24 µV/K, and an electrical conductivity of ca. 30 S·cm −1 with a carrier density of 2×10 20 cm −3 has been achieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . For instance, the proton-doped film exhibits p-type conduction, with a Seebeck coefficient of ca. 24 µV/K, and an electrical conductivity of ca. 30 S·cm −1 with a carrier density of 2×10 20 cm −3 has been achieved .

Safety And Hazards

The safety and hazards of this compound have been reported .

Future Directions

The future directions for the research and application of this compound have been suggested . For instance, a novel conducting polymer has been developed and synthesized via in situ oxidative polymerization using FeCl3 as the oxidant . This polymer can be proton doped, and the doping process is reversible . This suggests potential applications in the field of conductive polymers .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)10-9-8(7-18-10)14-5-6-15-9/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLHWIMNIQOHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CS2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572586
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

250726-93-3
Record name 2,3-Dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,4-b]-1,4-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250726-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
9
Citations
C Yin, M Mukaida, S Horike, K Kirihara, S Yamane… - RSC …, 2022 - pubs.rsc.org
This paper shows how protonated 3,4-ethylene dioxythiophene moieties can be used as an end group to make organic conductors. An organic semiconductor 2,5-bis(5-(2,3-…
Number of citations: 2 pubs.rsc.org
E Gabrielsson, H Ellis, S Feldt, H Tian… - Advanced Energy …, 2013 - Wiley Online Library
A series of four new dyes, based on the D35 type donor moiety with varied linker units, is synthesized using a facile convergent/divergent method, enabled by an improved synthesis of …
Number of citations: 131 onlinelibrary.wiley.com
RS Szabadai, J Roth-Barton, KP Ghiggino… - Australian Journal of …, 2014 - CSIRO Publishing
A series of seven thiophen-substituted diketopyrrolopyrrole derivatives were synthesised and their solution absorption spectra characterised in a range of solvents of varying polarity. …
Number of citations: 23 www.publish.csiro.au
B Zhang, Y Zhang, Y Wei, T Li, J Zhang… - Journal of Materials …, 2023 - pubs.rsc.org
Semiconducting polymers hold significant promise for facilitating hole conduction in perovskite solar cells (PSCs). In this study, we employed a Pd-catalyzed direct arylation reaction to …
Number of citations: 0 pubs.rsc.org
PM DiCarmine, TB Schon, TM McCormick… - The Journal of …, 2014 - ACS Publications
Donor–acceptor polymers can store both a positive and negative charge allowing them to function as both the positive and negative charge storage material in a supercapacitor device, …
Number of citations: 68 pubs.acs.org
BS Chen, DY Chen, CL Chen, CW Hsu… - Journal of Materials …, 2011 - pubs.rsc.org
A new series of organic sensitizers LJB-H, LJB-Fo and LJB-Fm with triphenylamine, 3,4-ethylenedioxythiophene plus various functionalized phenylenes, and cyanoacrylic acid as the …
Number of citations: 143 pubs.rsc.org
L He, Y Zhang, Y Wei, Y Cai, J Zhang, P Wang - Matter, 2023 - cell.com
The relentless pursuit of higher efficiencies in perovskite solar cells relies on the use of spiro-OMeTAD as a hole transport material, resulting in an impressive efficiency record of 25.7%. …
Number of citations: 2 www.cell.com
E Istif, D Mantione, L Vallan… - … applied materials & …, 2020 - ACS Publications
The pursuit for novelty in the field of (bio)electronics demands for new and better-performing (semi)conductive materials. Since the discovery of poly(3,4-ethylenedioxythiophene) (…
Number of citations: 15 pubs.acs.org
PM DiCarmine - 2015 - search.proquest.com
Controlling the nanostructure of conjugated polymers is essential for their application to functional materials. In Part 1 of this work, I present two novel methods for controlling conjugated …
Number of citations: 2 search.proquest.com

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